molecular formula C24H30N2O4 B15193856 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine CAS No. 104712-26-7

1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine

Cat. No.: B15193856
CAS No.: 104712-26-7
M. Wt: 410.5 g/mol
InChI Key: GYWRWVVQXMIPOW-UHFFFAOYSA-N
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Description

1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes acetyloxy, methoxyphenyl, phenylbutyl, and methylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Acetyloxy Group: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

    Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through Friedel-Crafts alkylation reactions using benzene and butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Methylpiperazine: The final step involves coupling the synthesized intermediate with 4-methylpiperazine through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the acetyloxy and piperazine groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine can be compared with similar compounds such as:

    1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine: Similar structure but with a hydroxy group instead of an acetyloxy group.

    1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.

Properties

CAS No.

104712-26-7

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

[4-methoxy-2-[4-(4-methylpiperazin-1-yl)-4-oxo-1-phenylbutyl]phenyl] acetate

InChI

InChI=1S/C24H30N2O4/c1-18(27)30-23-11-9-20(29-3)17-22(23)21(19-7-5-4-6-8-19)10-12-24(28)26-15-13-25(2)14-16-26/h4-9,11,17,21H,10,12-16H2,1-3H3

InChI Key

GYWRWVVQXMIPOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(CCC(=O)N2CCN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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